

Unraveling the In Vitro Mechanism of Action of IGF1Rtide: A Technical Guide

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Compound of Interest

Compound Name: IGF1Rtide

Cat. No.: B15581262

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Introduction

IGF1Rtide is a synthetic peptide that serves as a crucial tool in the study of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key regulator of cellular growth, proliferation, and metabolism. Dysregulation of the IGF-1R signaling pathway is implicated in a variety of diseases, most notably cancer, making it a significant target for therapeutic development. This technical guide provides an in-depth overview of the in vitro mechanism of action of **IGF1Rtide**, focusing on its established role as a substrate for monitoring IGF-1R kinase activity. Furthermore, this guide details the downstream signaling cascades of IGF-1R and outlines key experimental protocols to assess the impact of modulating this pathway.

While **IGF1Rtide**'s primary documented application is as a substrate in kinase assays, this guide will also explore the hypothetical context of its use as a competitive inhibitor to provide a comprehensive framework for in vitro studies targeting the IGF-1R.

Core Mechanism of Action: IGF1Rtide as a Kinase Substrate

IGF1Rtide is a 14-amino acid peptide with the sequence KKKSPGEYVNIEFG, derived from the human insulin receptor substrate 1 (IRS-1) protein (residues 891-902)[1]. This sequence encompasses a key tyrosine phosphorylation site for the IGF-1R kinase. In its primary

application, **IGF1Rtide** functions as a specific substrate in in vitro kinase assays designed to measure the enzymatic activity of the IGF-1R. The core mechanism involves the transfer of a phosphate group from ATP to the tyrosine residue within the **IGF1Rtide** sequence by the active IGF-1R kinase. The extent of this phosphorylation is then quantified to determine the kinase's activity.

This direct measurement of enzymatic activity makes **IGF1Rtide** an invaluable tool for high-throughput screening of potential IGF-1R inhibitors. By assessing a compound's ability to reduce the phosphorylation of **IGF1Rtide**, researchers can identify and characterize novel therapeutic candidates that target the IGF-1R.

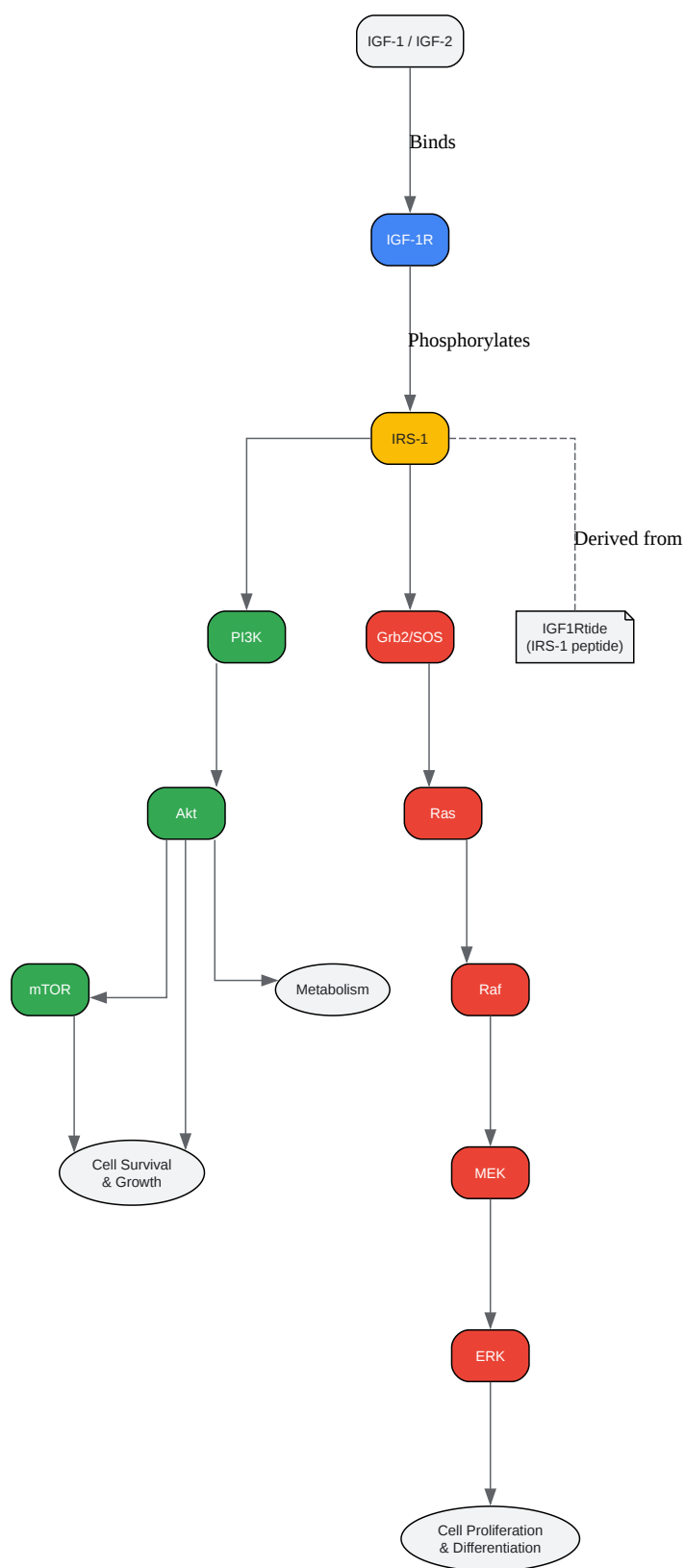
Quantitative Data Summary

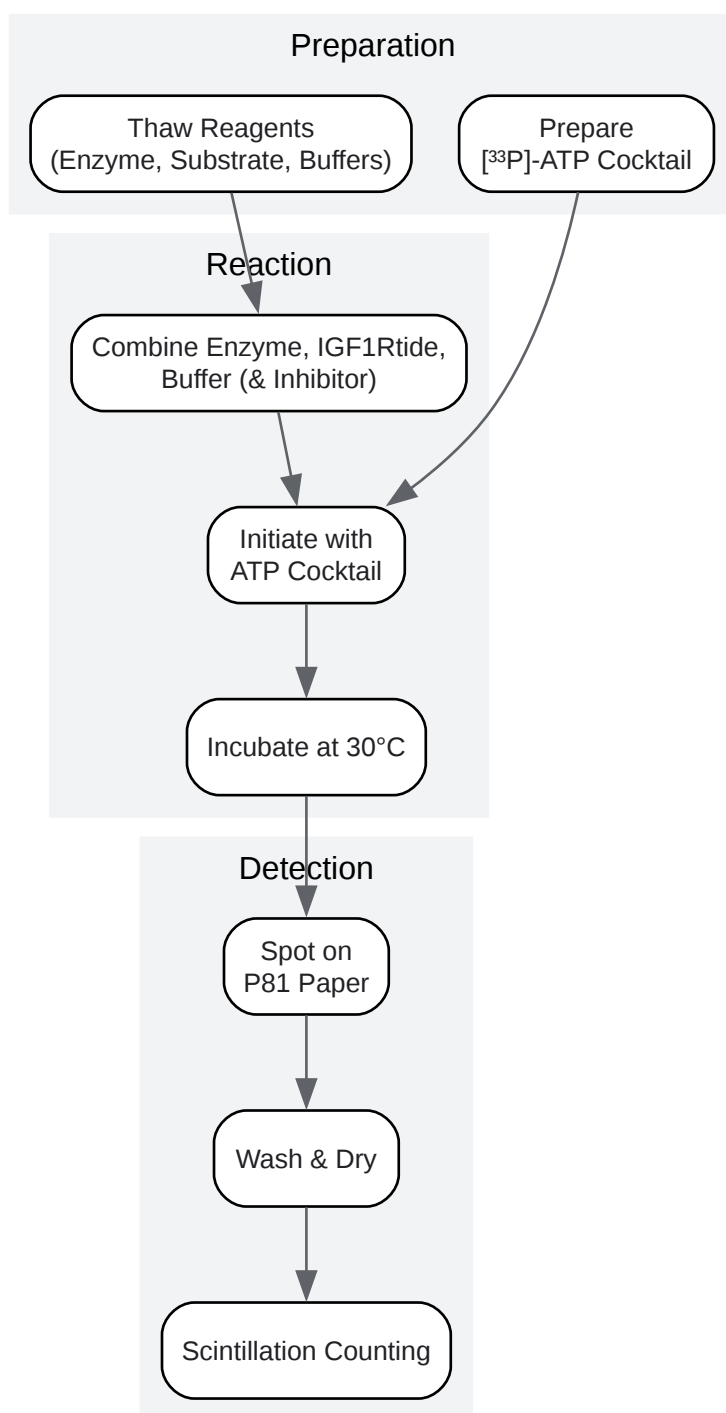
Currently, there is no publicly available data on the binding affinity (IC₅₀ or K_i) of **IGF1Rtide** to the IGF-1R, nor are there studies detailing its direct effects on cellular processes such as viability, apoptosis, or cell cycle. Its established role is that of a kinase substrate. For context, a hypothetical IC₅₀ value is included in the table below to illustrate how such data would be presented. The table also includes kinetic parameters for ATP in IGF-1R kinase assays, which are critical for assay design.

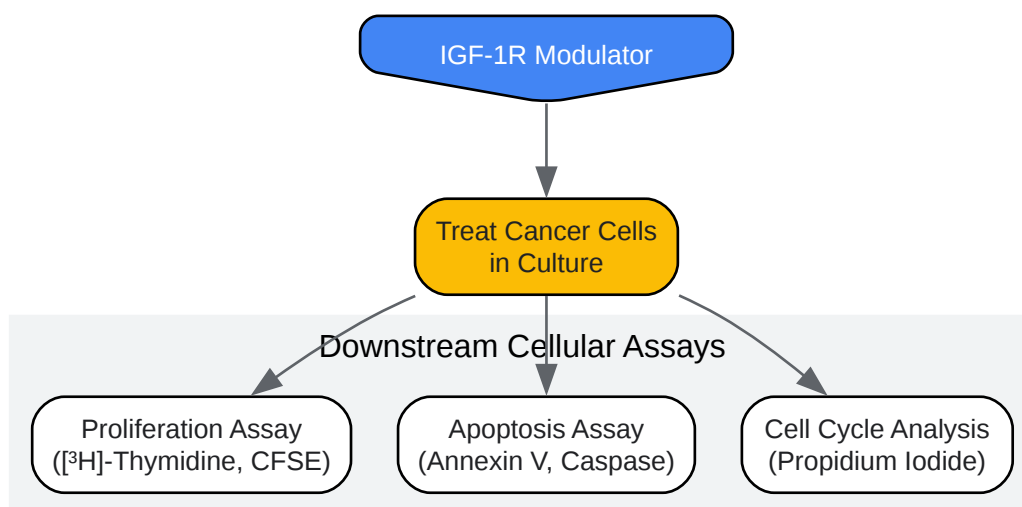
Parameter	Analyte/Substrate	Value	Assay Type
Binding Affinity (IC ₅₀)	IGF1Rtide	Not Available	Competitive Radioligand Binding
Substrate Concentration	IGF1Rtide	~250 µM	In Vitro Kinase Assay
Apparent ATP K _m	ATP	50 - 110 µM	In Vitro Kinase Assay

IGF-1R Signaling Pathways

Activation of the IGF-1R by its endogenous ligands, IGF-1 or IGF-2, triggers a conformational change leading to autophosphorylation of tyrosine residues on its intracellular domain. This initiates a cascade of downstream signaling events, primarily through two major pathways: the PI3K/Akt/mTOR pathway and the Ras/MAPK pathway. These pathways are central to regulating cell survival, proliferation, and metabolism.







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References

- 1. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
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